molecular formula C4H9N3O3S B15227925 Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)-

Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)-

Cat. No.: B15227925
M. Wt: 179.20 g/mol
InChI Key: NMVPHHFHDZFLBX-UHFFFAOYSA-N
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Description

Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- is a compound that belongs to the class of sulfamides, which are derivatives of sulfamic acid. This compound features a unique structure with a 1,4-oxazine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- typically involves the reaction of sulfamic acid derivatives with 1,4-oxazine precursors. One common method includes the use of a condensation reaction between a sulfamide and a 1,4-oxazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfamide derivatives: Compounds with similar sulfamide groups but different substituents.

    1,4-Oxazine derivatives: Compounds with the 1,4-oxazine ring but different functional groups attached.

Uniqueness

Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- is unique due to its combination of the sulfamide group and the 1,4-oxazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C4H9N3O3S

Molecular Weight

179.20 g/mol

IUPAC Name

5-(sulfamoylamino)-3,6-dihydro-2H-1,4-oxazine

InChI

InChI=1S/C4H9N3O3S/c5-11(8,9)7-4-3-10-2-1-6-4/h1-3H2,(H,6,7)(H2,5,8,9)

InChI Key

NMVPHHFHDZFLBX-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=N1)NS(=O)(=O)N

Origin of Product

United States

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